N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide typically involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with propenamide under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide can be compared with other benzofuran derivatives such as:
7-Hydroxy-1-benzofuran-2-carbaldehyde: Known for its antimicrobial properties.
2-Acetylbenzofuran: Studied for its anti-inflammatory and analgesic activities.
Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of benzofuran derivatives.
Properties
IUPAC Name |
N-[(7-methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-12(15)14-8-10-7-9-5-4-6-11(16-2)13(9)17-10/h3-7H,1,8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSDAILUQWOMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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